N-methylquinolin-6-amine
Overview
Description
N-methylquinolin-6-amine is an organic compound with the molecular formula C10H10N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound The structure of this compound consists of a quinoline ring system with a methyl group attached to the nitrogen atom at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methylquinolin-6-amine typically involves the methylation of quinolin-6-amine. One common method is the reaction of quinolin-6-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-methylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced quinoline derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-methylquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are investigated for their potential use as therapeutic agents.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-methylquinolin-6-amine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
- Quinoline
- Quinolin-6-amine
- N-methylquinoline
Comparison: N-methylquinolin-6-amine is unique due to the presence of both a methyl group and an amine group on the quinoline ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs. Quinoline, for instance, lacks the amine group, while quinolin-6-amine does not have the methyl group. N-methylquinoline, on the other hand, lacks the amine group, making this compound more versatile in its applications.
Biological Activity
N-methylquinolin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is a quinoline derivative characterized by a methyl group and an amine group positioned at the 6th carbon of the quinoline ring. Its unique structure allows it to participate in various chemical reactions and biological interactions, making it a valuable candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Quinoline derivatives have been shown to inhibit bacterial growth, particularly against Gram-positive bacteria. A study highlighted that compounds with a methyl group at the C-8 position and an amino group at C-6, similar to this compound, enhance antibacterial efficacy .
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 8 | Staphylococcus aureus |
Ciprofloxacin | 16 | Staphylococcus aureus |
Anticancer Activity
This compound has also been investigated for its anticancer properties . Studies on structurally related compounds demonstrate that quinoline derivatives can inhibit cancer cell proliferation. For instance, derivatives have shown significant inhibition against HepG2 (liver cancer) and KB (oral squamous cell carcinoma) cell lines . The mechanisms may involve interference with DNA replication and apoptosis induction.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects against infections and cancer.
- Receptor Interaction : It can interact with various receptors, modulating their activity and influencing cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives may induce oxidative stress in microbial cells, leading to cell death.
Structure-Activity Relationship (SAR)
The structure of this compound significantly influences its biological activity. The presence of both the methyl and amine groups enhances its interaction with biological targets compared to other quinoline derivatives.
Compound Name | Structure Type | Key Features |
---|---|---|
6-Methylquinoline | Quinoline | Exhibits antimicrobial activity |
7-Methylquinolin-8-amine | Quinoline | Potential anticancer properties |
3-Chloro-N-methylquinolin-6-amine | Chlorinated Quinoline | Increased reactivity due to chlorine |
8-Hydroxyquinoline | Hydroxyquinoline | Known for chelating metal ions |
Case Studies
- Antibacterial Efficacy : A study evaluated various derivatives of quinolines for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). It was found that this compound derivatives exhibited superior activity compared to traditional antibiotics like ciprofloxacin .
- Anticancer Screening : In vitro studies involving HepG2 and KB cell lines showed that certain derivatives of this compound inhibited cell growth significantly, suggesting potential as anticancer agents .
Properties
IUPAC Name |
N-methylquinolin-6-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTCHBBZIBFUCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83407-38-9 | |
Record name | N-methylquinolin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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